molecular formula C6H7N3O3 B1404233 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid CAS No. 1259055-33-8

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No. B1404233
M. Wt: 169.14 g/mol
InChI Key: XYXYALXHEHBWMU-UHFFFAOYSA-N
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Description

“3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O3 . It is also known as “Mehtyl (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo [2,1-c] [1,2,4]triazole-5-carboxylic acid” and has a molecular weight of 183.16466 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a triazole ring, both of which are nitrogen-containing heterocycles . The molecular formula is C7H9N3O3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.16466 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in three-component condensations, leading to the formation of complex structures like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, which are synthesized by reacting 3-aminopyrroles with (het)aromatic aldehydes and Meldrum's acid (Lichitsky et al., 2010).

Catalytic and Photoluminescence Properties

Research indicates that derivatives of this compound exhibit significant catalytic activity and photoluminescence properties. In particular, coordination polymers based on similar heterocyclic structures demonstrate improved catalytic activity for the synthesis of certain derivatives, offering insights into the reaction mechanisms and the structure-activity relationship (Wang et al., 2016).

Novel Multicomponent Synthesis

The compound is also involved in novel multicomponent synthesis processes. One example is its role in the synthesis of tetrahydro-pyrrolo[3,4-b]pyridine-5-one via an efficient one-pot process, showcasing its utility in creating new, structurally complex molecular scaffolds (Liu et al., 2015).

Cytotoxic Activity and Biological Applications

Compounds derived from 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid are investigated for their cytotoxic activity. A novel series of compounds based on this structure have shown promise in cytotoxic evaluations, highlighting their potential in therapeutic and pharmaceutical applications (Azab et al., 2017).

Future Directions

The future directions for research on “3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and mechanisms of action. Additionally, more detailed studies on their synthesis and physical and chemical properties could also be beneficial .

properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYALXHEHBWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid methyl ester (0.50 g, 2.7 mmol) was dissolved in THF (3.0 mL). LiOH (0.14 g, 3.3 mmol) was dissolved in water (3.0 mL), which was added to the THF mixture and stirred at room temperature for 30 min. The mixture was acidified with 1N HCl and extracted with DCM. The organic layers were dried over MgSO4, filtered through CELITE®, and concentrated in vacuo to give 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid.
Name
Quantity
3 mL
Type
solvent
Reaction Step One
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0.14 g
Type
reactant
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Quantity
3 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
Reactant of Route 6
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

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